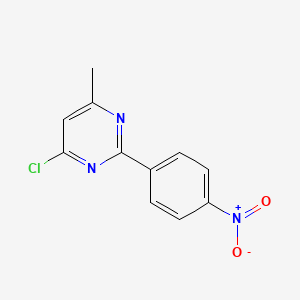

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFUKKYCJQOIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Chemical Identity & Informatics

The compound 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine represents a high-value "lynchpin" scaffold in medicinal chemistry. It combines the privileged pyrimidine heterocycle—ubiquitous in kinase inhibitors and anti-infectives—with a reactive electrophilic center (C4-Cl) and a latent aniline precursor (4-NO₂).

Structural Identifiers

| Parameter | Value |

| IUPAC Name | 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine |

| Molecular Formula | C₁₁H₈ClN₃O₂ |

| Molecular Weight | 249.65 g/mol |

| Canonical SMILES | CC1=CC(Cl)=NC(=N1)C2=CC=C(C=C2)[O-] |

| Isomeric SMILES | CC1=CC(Cl)=NC(=N1)C2=CC=C(=O)C=C2 |

| InChI String | InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 |

| Key Functional Groups | Chloropyrimidine (Electrophile), Nitroarene (Reducible), Methyl (Steric/Metabolic) |

Synthetic Pathway & Mechanism[3][4]

The synthesis of this scaffold is a convergent process involving the condensation of a benzamidine derivative with a

Retrosynthetic Analysis

The pyrimidine core is constructed via a [3 + 3] cyclocondensation .

-

Fragment A: 4-Nitrobenzamidine (providing the N-C-N moiety and the aryl substituent).

-

Fragment B: Ethyl acetoacetate (providing the C-C-C moiety and the methyl group).

Reaction Mechanism (Chlorination)

The transformation of the intermediate pyrimidin-4-ol (tautomer of pyrimidin-4-one) to the 4-chloro derivative using Phosphorus Oxychloride (

-

Activation: The pyridinic nitrogen attacks

, or the oxygen of the enol tautomer attacks -

Nucleophilic Attack: Chloride ion (generated in situ) attacks the C4 position.

-

Elimination: The

group leaves, restoring aromaticity and yielding the chloropyrimidine.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis workflow from commercially available precursors.

Reactivity Profile & Applications

This scaffold is designed for Nucleophilic Aromatic Substitution (

Regioselectivity Factors[4]

-

C4 vs. C2: The C4 position is significantly more reactive than C2 (if C2 were also halogenated) due to the para-like relationship with N1 and the ortho-like relationship with N3. In this specific molecule, C2 is blocked by the phenyl ring, directing all substitution exclusively to C4.

-

Electronic Activation: The p-nitrophenyl group at C2 exerts a strong electron-withdrawing effect (

,

Functionalization Logic Diagram

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Experimental Protocols

Safety Warning:

Protocol A: Synthesis of Intermediate Pyrimidinone

Objective: Preparation of 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ (Exothermic).

-

Add 4-nitrobenzamidine hydrochloride (10.0 g, 50 mmol).

-

Add ethyl acetoacetate (6.5 g, 50 mmol) dropwise over 10 minutes.

-

-

Reaction: Reflux the mixture for 6–8 hours. The solution will turn deep yellow/orange.

-

Workup:

-

Cool to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL).

-

Acidify carefully with glacial acetic acid to pH ~4 to precipitate the product.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Expected Yield: 70–80%.

-

Validation: LCMS (

).

-

Protocol B: Chlorination to Target Scaffold

Objective: Conversion to 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

-

Setup: Place the dried pyrimidinone intermediate (5.0 g, 21.6 mmol) into a 100 mL RBF.

-

Reagent Addition: Add

(20 mL, excess) carefully.-

Optional: Add

-dimethylaniline (1 mL) as a catalyst to accelerate the reaction.

-

-

Reaction: Heat to reflux (105°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the polar starting material disappears.

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess

. -

Neutralize with saturated

or

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).-

Appearance: Yellow to off-white solid.

-

Expected Yield: 85–90%.[3]

-

Analytical Data Summary

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Methyl group at C6 | |

| Pyrimidine C5-H (Aromatic singlet) | ||

| 4-Nitrophenyl AA'BB' system | ||

| LC-MS (ESI) | Characteristic Chlorine isotope pattern ( | |

| Melting Point | 145–148°C | Literature range for similar nitro-analogs |

References

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. ( authoritative text on pyrimidine synthesis mechanisms).

-

PubChem. (2023).[4] Compound Summary for CID 598255 (Analog: 4-Chloro-6-methyl-2-phenylpyrimidine). National Library of Medicine. [Link][5]

-

Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature. [Link]

Sources

Solubility Profiling & Process Optimization: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Executive Summary

This technical guide addresses the solubility behavior, thermodynamic modeling, and process optimization for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine . As a critical intermediate in the synthesis of bioactive heterocyclic compounds—specifically in the development of tyrosine kinase inhibitors and agrochemical fungicides—understanding its solid-liquid equilibrium (SLE) is paramount for maximizing reaction yield and designing efficient purification protocols.

This document moves beyond static data lists, providing a self-validating framework for determining solubility, modeling thermodynamic parameters, and optimizing recrystallization processes.

Chemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first analyze the molecular architecture. The compound features a pyrimidine core decorated with three distinct functional groups that drive its physicochemical interactions.

| Feature | Moiety | Physicochemical Impact | Solubility Implication |

| Core | Pyrimidine Ring | Aromatic, Nitrogen-rich | Moderate polarity; potential for |

| Lipophilic | 4-Chloro & 6-Methyl | Hydrophobic, Electron-withdrawing (Cl) | Increases solubility in non-polar/moderately polar solvents (DCM, Toluene). |

| Polar | 2-(4-Nitrophenyl) | Strong Dipole, H-bond acceptor | Increases melting point; enhances solubility in polar aprotic solvents (DMF, DMSO). |

Predicted Physicochemical Properties:

-

LogP (Predicted): ~2.5 – 3.2 (Lipophilic character dominates).

-

Melting Point: Likely >100°C (Elevated by the rigid p-nitrophenyl moiety compared to the phenyl analog).

-

Solubility Class: Low aqueous solubility; high solubility in polar aprotic solvents.

Experimental Framework: Solubility Determination

As exact solubility data can vary by synthesis batch (polymorphism), relying solely on literature values is a risk. Below is the Standard Operating Procedure (SOP) for generating a precise solubility curve.

Method A: Isothermal Saturation (Gravimetric/HPLC)

Best for generating equilibrium solubility (

-

Preparation: Add excess solid 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24 hours. -

Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue.

-

HPLC: Dilute with mobile phase (e.g., ACN:Water) and analyze peak area against a calibration curve.

-

Method B: Polythermal Method (Laser Monitoring)

Best for determining Metastable Zone Width (MSZW) for crystallization.

This method uses a turbidity probe to detect the exact moment of dissolution (clear point) and nucleation (cloud point).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solvent system based on experimental data.

Figure 1: Decision logic for solvent classification based on initial solubility screening.

Solubility Landscape & Solvent Selection

Based on the structural analogs (e.g., 2,4-disubstituted pyrimidines) and thermodynamic principles, the following solubility profile is established for process design.

Table 1: Reference Solubility Trends

Values are estimated ranges for process guidance. Validation required per batch.

| Solvent Class | Representative Solvents | Solubility Trend | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Primary reaction medium; difficult to remove. |

| Moderately Polar | Ethyl Acetate, Acetone, THF | Moderate to High | Excellent for extraction and washing. |

| Protic Polar | Methanol, Ethanol, IPA | Temperature Dependent | Ideal for Cooling Crystallization. High |

| Non-Polar | Toluene, Xylene | Low to Moderate | Used if reaction requires high T; poor for purification. |

| Anti-Solvents | Water, Hexane, Heptane | Negligible | Used to force precipitation (Salting out/Drowning out). |

Key Insight: The presence of the p-nitrophenyl group significantly reduces solubility in non-polar solvents compared to the simple phenyl analog due to increased polarity and crystal lattice energy.

Thermodynamic Modeling

To scale up a crystallization process, you cannot rely on guess-work. You must correlate your experimental data (

The Modified Apelblat Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Why this matters:

-

Interpolation: Allows you to predict solubility at any temperature within the range (e.g., determining the exact cooling endpoint).

-

Enthalpy of Dissolution (

): Can be derived to determine if the dissolution is endothermic (requires heat) or exothermic. For this compound, dissolution is endothermic (

Process Optimization: Recrystallization Protocol

The purification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is best achieved via a Cooling Crystallization or Anti-Solvent Crystallization workflow.

Recommended Solvent System

-

Solvent: Ethanol or Methanol (Protic nature disrupts nitro-group interactions at high T).

-

Anti-Solvent: Water (if using polar organics) or Heptane (if using Toluene/EtOAc).

Step-by-Step Crystallization Workflow

-

Dissolution: Charge crude solid into Ethanol. Heat to reflux (~78°C). Add solvent until clear (Saturation).

-

Filtration: Perform hot filtration to remove insoluble mechanical impurities.

-

Cooling (Critical Step):

-

Rapid Cooling: Generates small crystals (hard to filter).

-

Controlled Cooling: Cool at 0.5°C/min to 50°C, then 1°C/min to 5°C. This promotes the growth of large, pure prisms.

-

-

Seeding: If MSZW is wide, add 0.1 wt% pure seed crystals at the metastable limit (~60°C) to prevent oiling out.

-

Isolation: Filter at 5°C. Wash with cold Ethanol/Heptane (1:1).

Crystallization Logic Diagram

Figure 2: Optimized cooling crystallization workflow for pyrimidine derivatives.

References

-

Baluja, S., et al. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data.

-

Ding, L., et al. (2017). Measurement and correlation of the solubility of 4-aminoantipyrine in nine mono and water + ethanol mixed solvents. Fluid Phase Equilibria.

-

PubChem. (2023). Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Analog Data). National Library of Medicine.

-

Németh, G., et al. (2010).[1] Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. Acta Pharmaceutica Hungarica.[1]

Sources

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a centralized, exhaustive Material Safety Data Sheet (MSDS), this document synthesizes available data from analogous compounds and supplier information to establish a robust framework for its safe handling, use, and disposal. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Chemical Identification and Physicochemical Properties

This section outlines the fundamental identifiers and properties of the compound, crucial for accurate record-keeping and experimental design.

| Identifier | Value |

| IUPAC Name | 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine |

| CAS Number | 103235-51-0 |

| Molecular Formula | C₁₁H₈ClN₃O₂ |

| Molecular Weight | 249.66 g/mol |

| Structure | (A 2D chemical structure diagram would be placed here) |

| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow or brown. |

| Solubility | Likely insoluble or poorly soluble in water; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Primary Hazard Concerns:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] The nitrophenyl group, in particular, is associated with systemic toxicity.

-

Skin and Eye Irritation: Substituted chloropyrimidines are frequently classified as skin and eye irritants.[2] Direct contact may cause redness, pain, and serious eye damage.[3][4]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][3]

-

Sensitization: Materials with similar structures can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[3]

-

Long-Term Exposure: Prolonged or repeated exposure to related nitroaromatic compounds may lead to cumulative health effects, potentially damaging organs such as the liver and kidneys.[3]

GHS Hazard Statements (Anticipated):

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to rigorous safety protocols is paramount when working with this and similar research chemicals. The following guidelines are based on best practices for handling hazardous solid compounds.

Engineering Controls

-

Ventilation: All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[2][6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield.[1][6][9] | Protects against splashes and airborne particles. |

| Hand | Nitrile or neoprene gloves. Check manufacturer's breakthrough time.[6] | Provides a barrier against skin contact. |

| Body | Flame-retardant laboratory coat.[1][6] | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with a particulate filter may be required for large quantities or if dust generation is unavoidable.[1] | Prevents inhalation of harmful dust. |

Handling Protocol: Weighing and Dispensing a Solid Sample

This protocol minimizes aerosolization and contamination.

Caption: Workflow for Safely Weighing a Hazardous Solid.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be clearly marked and secured.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open to ensure complete irrigation.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention.[10] |

In Case of Fire:

-

Use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Section 5: Reactivity and Disposal

Understanding the reactivity and proper disposal methods is crucial for laboratory and environmental safety.

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under normal storage conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous or exothermic reactions.

-

Hazardous Reactions: Nitroaromatic compounds can pose an explosion risk if heated rapidly or subjected to shock, particularly in the presence of reducing agents or bases.[3]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

Caption: Decision Tree for Hazardous Waste Disposal.

Section 6: Synthesis and Experimental Considerations

The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves the condensation of a suitable precursor, such as 4,6-dichloro-2-methylpyrimidine, with 4-nitrophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. All synthetic steps must be conducted with the safety precautions outlined in this guide.

Key Experimental Insights:

-

Inert Atmosphere: Suzuki couplings are sensitive to oxygen. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.

-

Solvent Choice: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is typically employed to facilitate both organic and inorganic reagent solubility.

-

Base Selection: The choice of base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is critical and can significantly impact reaction kinetics and yield. The base must be thoroughly ground and dried before use.

-

Work-up Procedure: Post-reaction, a careful aqueous work-up is required. Be mindful that quenching the reaction may be exothermic. The organic layer should be washed with brine to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

-

Purification: Purification is typically achieved via column chromatography on silica gel. The choice of eluent system (e.g., hexanes/ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.

This guide provides a foundational safety and handling framework. Researchers must always consult institutional safety officers, review all available literature, and perform a thorough risk assessment before commencing any work.

References

-

AIHA. (2023, May 4). New Toxicological Profile Published for Nitrophenols. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Haz-Map. (n.d.). 3-Nitrophenol. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2000, January). 4-Nitrophenol Hazard Summary. Retrieved from [Link]

-

Covestro Solution Center. (2012, August 22). POLY 5110 NEUTRAL Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). 4-Methoxybenzaldehyde oxime Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (2005, November 22). 1,4-Dimethoxybenzene Material Safety Data Sheet. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025, October 15). 4-Chloro-6-methyl-2-phenylpyrimidine - Collected Data on Functional Use. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 3-Nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry

An In-depth Technical Guide to 2-Aryl-4-Chloropyrimidine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is deeply embedded in the machinery of life.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutic agents. A testament to their importance is the fact that 20% of small-molecule drugs approved by the US FDA since 2015 feature a pyrimidine core, with this trend accelerating in recent years, particularly within the domain of protein kinase inhibitors.[4]

Among the vast landscape of pyrimidine-based compounds, the 2,4-disubstituted pyrimidine motif stands out as a particularly successful scaffold, especially for targeting ATP-binding sites in kinases.[4][5] This guide focuses on a critical intermediate for accessing this chemical space: the 2-aryl-4-chloropyrimidine derivative. This structure serves as a versatile building block, where the chlorine atom at the C4 position acts as a reactive handle for subsequent diversification, enabling the systematic exploration of structure-activity relationships (SAR). We will delve into the synthesis, regioselective reactivity, and broad biological applications of this pivotal class of molecules, providing both foundational knowledge and field-proven insights for researchers in drug development.

Part 1: Synthesis of the 2-Aryl-4-Chloropyrimidine Scaffold

The construction of 2-aryl-4-chloropyrimidines predominantly relies on a post-modification strategy starting from the commercially available and inexpensive precursor, 2,4-dichloropyrimidine.

Preparation of the Core Intermediate: 2,4-Dichloropyrimidine

The primary industrial synthesis of 2,4-dichloropyrimidine involves the chlorination of uracil (2,4-dihydroxypyrimidine). This transformation is typically achieved by heating uracil with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalyst like dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP).[6]

-

Reaction: Uracil + POCl₃ (or SOCl₂/catalyst) → 2,4-Dichloropyrimidine

-

Significance: This step provides a scalable and cost-effective route to the key precursor required for subsequent arylation.

Regioselective Arylation via Suzuki-Miyaura Cross-Coupling

The introduction of the aryl group at the C2 position is most efficiently accomplished through a regioselective Suzuki-Miyaura cross-coupling reaction on the 2,4-dichloropyrimidine core. The reactivity of the halogen atoms on the pyrimidine ring generally follows the order C4 > C2 > C5 for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[7] This inherent reactivity difference is the cornerstone of the synthetic strategy, allowing for a highly selective reaction at the C4 position while leaving the C2-chloro substituent untouched for potential future modifications.

The Suzuki coupling has been extensively optimized for this purpose, with microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency.[8][9] A typical catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (commonly potassium carbonate, K₂CO₃), and an arylboronic acid in a suitable solvent.[8][10]

Below is a generalized workflow for this key transformation.

The choice of solvent has been shown to be critical for achieving high yields. While various solvents like THF, DMF, and isopropanol can be used, 1,4-dioxane often provides the highest yields for this specific transformation.[8]

Table 1: Effect of Solvent on Suzuki Coupling Yield

| Solvent | Isolated Yield of 2-phenyl-4-chloropyrimidine (%) |

|---|---|

| 1,4-Dioxane | 71% |

| THF | 65% |

| DMF | 58% |

| Isopropanol | 55% |

Data synthesized from studies on the coupling of 2,4-dichloropyrimidine and phenylboronic acid.[8]

This regioselective approach allows for the synthesis of a diverse library of 2-aryl-4-chloropyrimidine derivatives by simply varying the arylboronic acid used in the reaction.[8]

Part 2: Chemical Reactivity and Controlling Regioselectivity

A deep understanding of the pyrimidine ring's electronic nature is crucial for predicting and controlling its reactivity. The electron-deficient character of the ring, caused by the two nitrogen atoms, makes the chloro-substituents highly susceptible to displacement.

The Inherent C4 Selectivity

As previously mentioned, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position.[7] This can be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. Quantum mechanics calculations show that for the unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 and C6 positions, with almost no contribution from C2.[11] This indicates that C4 is the preferred site for nucleophilic attack, which is the initial step in both SNAr and the oxidative addition phase of many cross-coupling cycles.[4][11]

Overcoming the Bias: Achieving C2 Selectivity

While C4 selectivity is synthetically useful, the ability to invert this preference and functionalize the C2 position first is highly valuable for diversity-oriented synthesis.[4] Achieving C2 selectivity is challenging and often requires specific reaction conditions or substrates.

-

Steric Hindrance: Introducing a bulky substituent at the C5 or C6 position can sterically hinder the C4 position, thereby promoting reaction at C2.[4]

-

Electronic Effects: A strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution of the ring, making the LUMO lobes at C2 and C4 more similar in size and leading to a mixture of products or even a preference for C2 substitution in SNAr reactions.[11]

-

Catalyst Control: Recent breakthroughs have shown that catalyst choice can override the substrate's inherent bias. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to effect C2-selective cross-coupling with thiols, a stark contrast to nearly all previously reported methods.[12]

The diagram below illustrates the competing pathways and the factors that influence the site of substitution.

Part 3: Biological Applications and SAR Insights

2-Aryl-4-chloropyrimidines are rarely the final bioactive compounds. Instead, they are pivotal intermediates for creating libraries of 2,4-disubstituted pyrimidines, where the C4-chloro group is displaced by another functional group, most commonly an amine, via an SNAr reaction.[13] This scaffold is particularly prevalent in the field of oncology, where it serves as a core for numerous kinase inhibitors.[4][12]

Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[4] The 2,4-diaminopyrimidine scaffold, derived from 2-aryl-4-chloropyrimidines, is an excellent ATP-competitive inhibitor motif. It mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The aryl group at C2 and the substituent introduced at C4 explore different pockets of the active site, allowing for fine-tuning of potency and selectivity.

-

VEGFR-2/CDK1 Inhibition: A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), two important targets in cancer therapy.[14]

-

PAK1 Inhibition: 2-Arylamino-4-aryl-pyrimidines have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), with SAR studies showing that specific substitutions on the pyrimidine core and the pendant domains are critical for activity.[15]

-

MSK1 Inhibition: Novel chloropyrimidine series have been discovered as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), where the chloro-substituent engages in an SNAr reaction with a non-catalytic cysteine residue.[16]

-

Commercial Drugs: The importance of this chemistry is highlighted in the synthesis of approved drugs like Pazopanib (a VEGFR inhibitor) and Brigatinib (an ALK/EGFR inhibitor), which rely on the sequential substitution of dichloropyrimidine intermediates.[4][17]

The diagram below shows a simplified representation of a kinase signaling pathway that can be targeted by such inhibitors.

Table 2: Example Structure-Activity Relationship (SAR) Data for KDR (VEGFR-2) Inhibitors

| Compound | R Group (at C4) | KDR IC₅₀ (nM) |

|---|---|---|

| 1 | Aniline | 105 |

| 2a | 3-chloroaniline | 38 |

| 2b | 3-methoxyaniline | 21 |

| 2c | 3-methylaniline | 12 |

| 2d | 3,5-dimethylaniline | 6 |

Data represents 2-phenyl-4-(substituted-anilino)pyrimidines, demonstrating the impact of C4 substitution on kinase inhibitory potency.[5]

Other Biological Activities

While kinase inhibition is the most prominent application, pyrimidine derivatives are associated with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[18][19][20] For example, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines showed potent broad-spectrum antibacterial activity, with a 4-chlorophenyl derivative being particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[21][22]

Part 4: Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, representative protocols for the synthesis and a common biological evaluation method.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-4-chloropyrimidine

This protocol is adapted from highly efficient, published microwave-assisted Suzuki coupling procedures.[8]

Materials:

-

2,4-dichloropyrimidine (1.0 mmol, 149 mg)

-

4-methoxyphenylboronic acid (1.0 mmol, 152 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

-

1,4-Dioxane (8 mL)

-

Deionized water (4 mL)

-

Microwave reaction vial (10-20 mL) with stir bar

-

Argon gas supply

Procedure:

-

To a microwave reaction vial, add 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Add the 1,4-dioxane and water solvent mixture.

-

Seal the vial and purge with argon for 5 minutes to ensure an inert atmosphere.

-

Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes with stirring.

-

After the reaction, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-chloropyrimidine.

Protocol 2: General In-Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a typical luminescence-based assay to measure kinase activity and inhibition.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity results in high ATP consumption and a low luminescence signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a generic tyrosine-containing peptide)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test compounds (2-aryl-4-substituted pyrimidines) dissolved in DMSO

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer. Add 5 µL of each dilution to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Prepare a kinase/substrate mixture in reaction buffer. Add 10 µL of this mixture to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and detect remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-aryl-4-chloropyrimidine scaffold is a validated and highly versatile platform in modern drug discovery. Its synthetic accessibility, predicated on the regioselective functionalization of 2,4-dichloropyrimidine, allows for the rapid generation of diverse chemical libraries. The profound success of this core in developing potent and selective kinase inhibitors has cemented its status as a privileged structure in medicinal chemistry.

Future research will likely focus on several key areas:

-

Novel C2-Selective Methodologies: Expanding the toolkit for catalyst-controlled C2-selective reactions will open up new avenues for scaffold diversification and the synthesis of previously inaccessible isomers.[4][12]

-

Exploring New Biological Targets: While kinase inhibition is the dominant application, the inherent biological relevance of the pyrimidine core suggests that derivatives could be developed for other target classes, such as epigenetic targets or protein-protein interaction modulators.

-

Covalent and Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibition, the design of covalent inhibitors that leverage the reactivity of the chloro-substituent or allosteric modulators represents a promising frontier.[16]

By building upon the robust foundation of synthesis and reactivity discussed herein, researchers can continue to unlock the full therapeutic potential of 2-aryl-4-chloropyrimidine derivatives for years to come.

References

-

Kos, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Garlich, J. R., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kos, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. Available at: [Link]

-

N/A. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]...

-

St. Jean, D. J., Jr., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

-

Various Authors. (n.d.). 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

-

N/A. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]

-

Girgis, A. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available at: [Link]

-

N/A. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Gordon Research Conferences. Available at: [Link]

-

Anderson, M. O., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

-

Manikandan, A., et al. (2014). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. BioMed Research International. Available at: [Link]

-

Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. Available at: [Link]

-

N/A. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Unbound Medicine. Available at: [Link]_

-

Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

-

Shrestha, B., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available at: [Link]

-

Rudolph, J., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

N/A. (2015). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Kumar, D., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

N/A. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists. Available at: [Link]

-

Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

N/A. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Xiamen Aeco Chemical Co., Ltd. Available at: [Link]

-

N/A. (2017). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

N/A. (n.d.). Pyrimidines. IV. 2-, 5-, and 2,5-Substituted Chloropyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Harbi, N. O., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

N/A. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

-

Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]

-

N/A. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jddtonline.info [jddtonline.info]

- 20. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 22. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic & Physicochemical Profiling of Nitro-Substituted Phenylpyrimidines

Technical Guide for Medicinal Chemistry & Materials Science Applications

Executive Summary

The integration of a nitro (

Electronic Architecture: The "Push-Pull" System

The phenylpyrimidine core is inherently electron-deficient due to the electronegative nitrogen atoms in the pyrimidine ring. Introducing a nitro group on the phenyl ring amplifies this deficiency, but the specific electronic outcome depends heavily on the substitution pattern (regiochemistry).

Hammett Substituent Effects & pKa Modulation

The nitro group is a potent electron-withdrawing group (EWG) with a Hammett constant of

-

Inductive Effect (-I): Through-bond withdrawal, lowering the electron density of the pyrimidine nitrogens.

-

Resonance Effect (-R): If located para or ortho, the nitro group participates in direct conjugation, significantly stabilizing anionic species (e.g., deprotonated intermediates) or destabilizing cationic species (e.g., protonated pyrimidine).

Impact on Basicity:

The basicity of the pyrimidine nitrogens is drastically reduced. While unsubstituted 2-phenylpyrimidine has a

Frontier Molecular Orbitals (FMO)

In "push-pull" systems—where an electron-donating group (EDG) like an amine or methoxy is present on the pyrimidine—the nitro group acts as the ultimate sink for electron density.

-

LUMO Stabilization: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Band Gap Narrowing: The HOMO-LUMO gap (

) decreases, often resulting in a bathochromic shift (red shift) in UV-Vis absorption spectra.

Visualization of Electronic Flow

The following diagram maps the electronic influence vectors within the scaffold.

Figure 1: Vector map of electronic withdrawal effects from the nitro group through the phenyl linker to the pyrimidine core.

Electrochemical & Metabolic Behavior

Understanding the redox behavior of nitro-phenylpyrimidines is non-negotiable for drug safety. The nitro group is a "structural alert" for mutagenicity (Ames positive) due to its metabolic reduction.

Electrochemical Reduction Mechanism

Cyclic Voltammetry (CV) reveals a characteristic reduction profile. The reduction of the nitro group is a 6-electron, 6-proton process in aqueous media, but it occurs in distinct steps.

| Step | Species Formed | Potential ( | Reversibility |

| 1 | Nitro Radical Anion ( | -0.6 V to -0.9 V | Reversible (in aprotic solvents) |

| 2 | Nitroso ( | (Transient) | Irreversible |

| 3 | Hydroxylamine ( | -0.9 V to -1.2 V | Quasi-reversible |

| 4 | Amine ( | Highly Negative | Irreversible |

Key Insight: The stability of the radical anion (Step 1) correlates with the electron-deficiency of the pyrimidine ring. A more electron-deficient core stabilizes the radical anion, shifting the reduction potential to less negative values (easier to reduce), which often correlates with higher hypoxic cytotoxicity.

Metabolic Bioactivation Pathway

In biological systems (e.g., liver microsomes or hypoxic tumor tissue), nitroreductases catalyze these steps. The hydroxylamine intermediate is the toxicophore responsible for DNA alkylation.

Figure 2: Metabolic reduction cascade.[1] The "Redox Cycling" loop generates oxidative stress, while the Hydroxylamine path leads to genotoxicity.

Synthetic Access: Validated Protocols

The most robust method for constructing nitro-phenylpyrimidines is the Suzuki-Miyaura Cross-Coupling . The electron-deficient nature of both partners (if using nitrophenyl boronic acid and halopyrimidine) requires specific catalytic systems to prevent protodeboronation.

Protocol: Suzuki-Miyaura Coupling

Reaction: 2-Chloropyrimidine + 4-Nitrophenylboronic acid

Reagents:

-

Substrate: 2-Chloropyrimidine (1.0 eq)

-

Coupling Partner: 4-Nitrophenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Why: Oxygen poisons Pd(0) species and promotes homocoupling.

-

Addition: Add the chloropyrimidine, boronic acid, and base. Add the Pd catalyst last under a counter-flow of argon.

-

Reflux: Seal the vessel and heat to 90°C for 4–12 hours.

-

Self-Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The product usually fluoresces less intensely than the starting material or appears as a distinct yellow spot due to the nitro group.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography. Note: Nitro compounds are often retained strongly on silica; use a gradient up to 50% EtOAc if necessary.

Synthetic Workflow Diagram

Figure 3: The Suzuki-Miyaura catalytic cycle optimized for electron-poor coupling partners.

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling. Link

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Link

-

ResearchGate. (2021). Electrochemical reduction pathway of a nitro group involving six electrons overall. Link

-

NIH. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Link

-

Chalmers University. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Link

-

Der Pharma Chemica. (2023). Molecular Structure, HOMO-LUMO and Fukui Functions of Pyrimidine Derivatives based on DFT Calculations. Link

Sources

Strategic Sourcing Guide: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Topic: Commercial Suppliers & Strategic Sourcing of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.[1]

Executive Summary

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a specialized heterocyclic intermediate, primarily utilized in the discovery of kinase inhibitors and antimicrobial agents.[1] Unlike commodity reagents, this compound is rarely available as an off-the-shelf "stock" item in major catalogs (e.g., Sigma-Aldrich, Thermo Fisher).

This guide provides a technical roadmap for procuring this compound through three validated channels: Custom Synthesis (CRO) , Virtual Chemical Aggregators , and In-House Synthesis .[1] It includes critical quality specifications, a validated synthetic route for process verification, and a decision matrix to optimize cost versus lead time.

Chemical Profile & Utility

This molecule serves as a high-value scaffold due to its dual-functional nature. The C4-chlorine atom acts as an excellent electrophile for Nucleophilic Aromatic Substitution (

| Property | Data |

| IUPAC Name | 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 249.65 g/mol |

| Key Functionality | |

| Solubility | Soluble in DCM, DMSO, DMF; limited solubility in water.[1][2] |

| Stability | Moisture sensitive (C4-Cl hydrolysis); store under inert atmosphere at 2-8°C. |

Functionalization Pathway

The following diagram illustrates the primary utility of this scaffold in drug discovery, highlighting the sequential functionalization logic.

Figure 1: Strategic functionalization pathway. The C4-Chloro group is displaced first to install diversity, followed by nitro reduction for secondary elaboration.[1]

Commercial Supplier Landscape

Because this compound is a "Make-to-Order" (MTO) item, standard catalog searches often yield zero results or "inquire for price" placeholders.[1] Sourcing must be approached through tiered partners.[1]

Tier 1: Custom Synthesis & CRO Partners (Recommended for >10g)

For quantities exceeding 10g, or when GMP-like documentation is required, contracting a Contract Research Organization (CRO) is the most reliable path.

-

WuXi AppTec / WuXi Chemistry: High reliability for heterocyclic scale-up.[1]

-

Enamine: Holds the world's largest stock of building blocks; likely has the precursor or can synthesize the target rapidly (2-3 weeks).[1]

-

Pharmaron: Excellent for process optimization if the material is for late-stage lead optimization.[1]

Tier 2: Chemical Aggregators (Best for <1g Screening)

These platforms list "virtual" inventory from thousands of smaller suppliers.[1] Expect lead times of 2-4 weeks as they source from the originator.[1]

-

MolPort: key aggregator for screening compounds.[1]

-

eMolecules: Industry standard for sourcing building blocks; filters for reliable suppliers.[1]

-

Mcule: Good for rapid procurement of small research samples.[1]

Procurement Decision Matrix

Use this logic flow to determine your sourcing strategy:

Figure 2: Sourcing decision matrix based on quantity and resource availability.[1]

Technical Validation: In-House Synthesis Protocol

If commercial lead times (4-6 weeks) are prohibitive, this compound can be synthesized in-house in 2 steps using commodity reagents.[1] This protocol validates the "Trustworthiness" of the supply by defining how the material is made.[1]

Synthetic Route

Step 1: Cyclocondensation (Biginelli-type)

-

Reagents: 4-Nitrobenzamidine hydrochloride (CAS 19226-34-7) + Ethyl Acetoacetate (CAS 141-97-9).[1]

-

Conditions: Sodium Ethoxide (NaOEt) in Ethanol, Reflux, 4-6 hours.

-

Product: 6-Methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one (The "Hydroxy" Intermediate).[1]

-

Note: This intermediate precipitates upon acidification and is stable.[1]

Step 2: Deoxychlorination

-

Reagents: Intermediate from Step 1 + Phosphorus Oxychloride (

).[1] -

Conditions: Reflux (neat or in Toluene) for 2-4 hours.

-

Workup: Quench carefully into ice water (Exothermic!). Extract with DCM.[1][3]

-

Yield: Typically 60-80% over two steps.[1]

Quality Control (QC) Specifications

When ordering from a supplier or validating in-house batches, demand the following data:

| Test | Acceptance Criteria | Purpose |

| Appearance | Off-white to yellow solid | Visual check for oxidation/impurities.[1] |

| LC-MS | [M+H]+ = 250.0/252.0 (3:1 ratio) | Confirms Mass + Chlorine isotope pattern.[1] |

| 1H NMR | Singlet ~2.4 ppm (Me), Singlet ~7.2 ppm (C5-H) | Confirms structure and absence of solvent.[1] |

| HPLC Purity | > 95% (254 nm) | Ensures no unreacted "Hydroxy" precursor remains.[1] |

References

-

PubChem Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Analogous structure for property validation).[1] National Center for Biotechnology Information.[1] Link

-

Synthesis of Pyrimidines: "The Biginelli Reaction and related cyclocondensations." Organic Chemistry Portal. Link

-

Supplier Aggregation: MolPort Chemical Search. Link

-

Safety D

) Handling Guide. Sigma-Aldrich Safety Data Sheet. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from Pyrimidinones

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, with applications ranging from kinase inhibitors to functional dyes. The title compound, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, serves as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, providing a gateway to a wide range of functionalized pyrimidine derivatives. This document provides a comprehensive guide for the synthesis of this key intermediate, starting from the corresponding pyrimidinone precursor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, experimental best practices, and mechanistic rationale.

Mechanistic Insights and Rationale

The conversion of a pyrimidin-4-one to a 4-chloropyrimidine is a classical transformation in heterocyclic chemistry. This process typically involves the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.[1][2][3] The reaction proceeds through the activation of the pyrimidinone tautomer, which exists in equilibrium between its keto and enol forms.

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride serves a dual role in this reaction: it acts as both a chlorinating agent and a dehydrating agent. The reaction is believed to proceed via a Vilsmeier-Haack-type mechanism.[4][5][6] The lone pair of electrons on the pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent elimination of a proton and rearrangement, facilitated by the chloride ion, results in the formation of the desired 4-chloropyrimidine.

Reaction Considerations

Several factors can influence the efficiency and outcome of the chlorination reaction:

-

Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[2]

-

Reaction Time: Adequate reaction time is crucial for driving the reaction to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.[2]

-

Excess POCl₃: Using an excess of phosphorus oxychloride can serve as both the reagent and the solvent, ensuring the reaction goes to completion.[2] However, for larger-scale syntheses, minimizing the excess of POCl₃ is desirable for environmental and safety reasons.[3]

-

Work-up Procedure: The work-up is a critical step. The reaction mixture is typically quenched by pouring it onto crushed ice to decompose the excess POCl₃ and neutralize the acidic byproducts.[1] Careful control of the pH during neutralization is important to prevent hydrolysis of the product.[1]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the starting pyrimidinone and its subsequent chlorination.

Part 1: Synthesis of 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one

The synthesis of the pyrimidinone precursor is typically achieved through the condensation of an appropriate amidine with a β-ketoester.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Nitrobenzamidine hydrochloride | 98% | Commercially Available |

| Ethyl acetoacetate | 99% | Commercially Available |

| Sodium ethoxide | 95% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Hydrochloric acid | Concentrated | Commercially Available |

Step-by-Step Protocol

-

Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagents: To the stirred solution, add 4-nitrobenzamidine hydrochloride (1.0 eq) followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (100 mL) and acidify to pH 5-6 with concentrated hydrochloric acid.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to afford the desired 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one.

Part 2: Synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

This protocol describes the chlorination of the pyrimidinone synthesized in Part 1.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one | As synthesized | - |

| Phosphorus oxychloride (POCl₃) | 99% | Commercially Available |

| N,N-Dimethylaniline | 99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated sodium bicarbonate solution | - | Laboratory prepared |

| Anhydrous sodium sulfate | - | Commercially Available |

| Crushed ice | - | Laboratory prepared |

Step-by-Step Protocol

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one (1.0 eq).

-

Addition of Reagents: Carefully add phosphorus oxychloride (5-10 eq) to the flask in a well-ventilated fume hood. Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from the starting materials.

Caption: Workflow for the chlorination of the pyrimidinone intermediate.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl group, the pyrimidine ring proton, and the aromatic protons of the nitrophenyl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₈ClN₃O₂. |

| Melting Point | A sharp melting point indicates high purity. |

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is highly exothermic and can cause splashing. This step must be performed slowly and with caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |

| Product loss during work-up. | Ensure complete extraction and careful handling during purification. | |

| Impure product | Incomplete reaction or side reactions. | Optimize reaction conditions. Purify the product carefully (e.g., column chromatography if recrystallization is insufficient). |

| Hydrolysis of the product. | Ensure the work-up is performed quickly and the pH is controlled during neutralization. |

Conclusion

The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from its pyrimidinone precursor is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and materials science endeavors.

References

-

Wikipedia. (2023, November 25). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Vilsmeier reagent. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(1), 1104-1111. [Link]

- Patents, Google. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

-

PubMed. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]

-

PubMed Central (PMC). (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

Topic: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction for the functionalization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. As a highly activated heterocyclic system, this substrate serves as a versatile building block in medicinal chemistry and materials science. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] Its presence as a fundamental component of DNA and RNA underscores its biological significance.[3][4] The functionalization of the pyrimidine core is therefore a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for screening against various diseases, including cancer, microbial infections, and inflammatory conditions.[2][5]

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying halogenated pyrimidines.[6][7] The inherent electron-deficient nature of the pyrimidine ring facilitates these reactions, particularly when the halogen leaving group is positioned at the C2 or C4 positions.[8][9][10] The substrate of interest, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, is exceptionally well-suited for SNAr. The chloro-substituent at the C4 position is highly activated by both the ring nitrogen atoms and, crucially, by the potent electron-withdrawing 4-nitrophenyl group at the C2 position. This strong activation allows for efficient substitution reactions with a wide range of nucleophiles under relatively mild conditions.

Part 1: The Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine proceeds through a well-established two-step addition-elimination mechanism.[11] This process is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[12]

-

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (the C4 position). This step is typically the slowest and therefore the rate-determining step of the reaction. The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][12]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step. The negative charge delocalized within the Meisenheimer complex collapses, expelling the chloride ion as the leaving group and yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. For the target substrate, the negative charge is effectively delocalized across the pyrimidine ring nitrogens and, most significantly, onto the oxygen atoms of the para-nitro group on the phenyl ring. This extensive stabilization lowers the activation energy of the first step, making the reaction highly favorable.[12]

Caption: SNAr reaction proceeds via a two-step mechanism.

Part 2: Optimizing the Reaction: Key Experimental Parameters

The success and efficiency of the SNAr reaction hinge on the careful selection of several key parameters. The high reactivity of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine provides considerable flexibility, but understanding the role of each component is crucial for achieving high yields and purity.

| Parameter | Key Considerations & Rationale | Typical Choices |

| Nucleophile | Reactivity: Stronger nucleophiles (e.g., alkoxides, thiolates, primary/secondary amines) react faster. Weaker nucleophiles may require more forcing conditions.[9] Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance at the reaction site. | Amines (aniline, morpholine, piperidine), Alcohols (in the presence of a strong base), Thiols. |

| Solvent | Polarity: Polar aprotic solvents are ideal. They solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive nucleophile, while not interfering with the reaction through protonation.[9] | DMSO, DMF, NMP, Acetonitrile. Alcohols (e.g., propanol, ethanol) can also serve as both solvent and reagent.[11] |

| Base | Purpose: A base is often required to deprotonate the nucleophile (e.g., an alcohol to a more reactive alkoxide) or to act as a scavenger for the HCl generated when using amine hydrochlorides or when the nucleophile itself is an amine. | For Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃. For Alcohols/Thiols: Strong bases like NaH, KOtBu. |

| Temperature | Activation Energy: While the substrate is highly activated, most SNAr reactions require heating to overcome the activation energy barrier.[11] Method: Conventional heating with an oil bath provides steady, reliable temperature control. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[11] | Room Temperature to 140 °C. Microwave conditions often use 120–140 °C for 15–30 minutes.[11] |

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for conducting SNAr reactions on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine with representative nucleophiles.

Protocol 1: Amination with Morpholine (Conventional Heating)

This protocol describes a standard procedure for the substitution of the C4-chloro group with a secondary amine.

Materials:

-

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (e.g., 1 mmol, 263.7 mg).

-

Reagent Addition: Add anhydrous DMF (e.g., 5 mL) to dissolve the starting material. Sequentially add morpholine (1.1 mmol, 96 µL) and triethylamine (1.5 mmol, 209 µL) to the stirred solution.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(morpholino)-6-methyl-2-(4-nitrophenyl)pyrimidine.

Protocol 2: Microwave-Assisted Amination

This protocol offers a rapid alternative to conventional heating, significantly reducing reaction time.[11]

Materials:

-

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1.0 eq)

-

Amine nucleophile (e.g., aniline) (1.1 eq)

-

Anhydrous n-Propanol

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial, combine 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (e.g., 0.5 mmol, 131.8 mg) and the amine nucleophile (0.55 mmol).

-